Cas no 19591-17-4 (N-(2-Iodophenyl)acetamide)

N-(2-Iodophenyl)acetamide is a halogenated aromatic amide compound characterized by the presence of an iodine substituent at the ortho position of the phenyl ring. This structural feature enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions such as the Heck or Ullmann reactions, where the iodine moiety serves as a reactive site. The acetamide group further contributes to its stability and solubility in common organic solvents, facilitating its handling in laboratory settings. Its well-defined reactivity profile makes it valuable for constructing complex molecules in pharmaceutical and agrochemical research. The compound is typically supplied with high purity to ensure consistent performance in synthetic applications.
N-(2-Iodophenyl)acetamide structure
N-(2-Iodophenyl)acetamide structure
商品名:N-(2-Iodophenyl)acetamide
CAS番号:19591-17-4
MF:C8H8NOI
メガワット:261.05922
MDL:MFCD00099251
CID:204860
PubChem ID:329764413

N-(2-Iodophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-Iodophenyl)acetamide
    • 2'-IODOACETANILIDE
    • Acetamide,N-(2-iodophenyl)-
    • 2'-HYDROXYPROPIOPHENONE
    • Acetamide,N-(2-iodophenyl)
    • Acetanilide,2'-iodo
    • N-(2-iodophenyl)-acetamide
    • N-acetyl ortho-iodoaniline
    • o-iodoacetanilide
    • ortho-iodoacetanilide
    • SY239931
    • MFCD00099251
    • NSC 150507
    • SCHEMBL74521
    • CS-0172016
    • N-acetyl-o-iodoaniline
    • Maybridge3_004381
    • NSC-150507
    • NS00026381
    • AK-968/40933956
    • Acetanilide, 2'-iodo-
    • 2'-Iodoacetanilide, >=97.0% (HPLC)
    • NSC150507
    • Tris(chloromethyl)acetic acid
    • N-Acetyl-2-iodoaniline
    • doi:10.14272/BCJOKHQYEDXBSF-UHFFFAOYSA-N
    • AS-45288
    • AKOS003792462
    • A919598
    • DTXSID30173251
    • 10.14272/BCJOKHQYEDXBSF-UHFFFAOYSA-N
    • Acetamide, N-(2-iodophenyl)-
    • 19591-17-4
    • HMS1443H03
    • N-(2-iodo-phenyl)-acetamide
    • AR2168
    • IDI1_015768
    • 2 inverted exclamation marka-Iodoacetanilide
    • STL171247
    • MDL: MFCD00099251
    • インチ: InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
    • InChIKey: BCJOKHQYEDXBSF-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1=CC=CC=C1I)=O

計算された属性

  • せいみつぶんしりょう: 260.96500
  • どういたいしつりょう: 260.965
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.805
  • ふってん: 362.7°Cat760mmHg
  • フラッシュポイント: 173.1°C
  • 屈折率: 1.66
  • PSA: 29.10000
  • LogP: 2.32260

N-(2-Iodophenyl)acetamide セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264;P270;P301+P312;P330;P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • ちょぞうじょうけん:Room temperature

N-(2-Iodophenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Iodophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I1162-1G
N-(2-Iodophenyl)acetamide
19591-17-4 >98.0%(GC)
1g
¥1540.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00897-1g
N-(2-Iodophenyl)acetamide
19591-17-4 ≥97.0% (HPLC)
1g
¥2108.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242656-5g
N-(2-Iodophenyl)acetamide
19591-17-4 98%
5g
¥2518 2023-04-15
eNovation Chemicals LLC
Y1054939-1g
N-(2-Iodophenyl)acetamide
19591-17-4 98+%
1g
$130 2024-06-07
Aaron
AR007RVI-1g
N-(2-Iodophenyl)acetamide
19591-17-4 95%
1g
$75.00 2025-01-23
Aaron
AR007RVI-5g
N-(2-Iodophenyl)acetamide
19591-17-4 95%
5g
$238.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ058-250mg
N-(2-iodophenyl)acetamide
19591-17-4 95%
250mg
¥244.0 2024-04-23
AstaTech
AR2168-0.25/g
N-(2-IODOPHENYL)ACETAMIDE
19591-17-4 95%
0.25g
$55 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ058-1g
N-(2-iodophenyl)acetamide
19591-17-4 95%
1g
¥621.0 2024-04-23
1PlusChem
1P007RN6-250mg
N-(2-Iodophenyl)acetamide
19591-17-4 98%
250mg
$18.00 2025-02-22

N-(2-Iodophenyl)acetamide 関連文献

N-(2-Iodophenyl)acetamideに関する追加情報

N-(2-Iodophenyl)Acetamide: A Comprehensive Overview

N-(2-Iodophenyl)Acetamide, also known by its CAS number 19591-17-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an acetamide group attached to a 2-iodophenyl ring. The presence of the iodine atom in the aromatic ring introduces interesting electronic properties, making this compound a valuable tool in various research and industrial applications.

The synthesis of N-(2-Iodophenyl)Acetamide typically involves nucleophilic substitution reactions, where the iodide group acts as a leaving group under specific conditions. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Recent studies have highlighted its potential as a precursor for bioactive compounds, including those with anti-inflammatory and antioxidant properties.

One of the most notable aspects of N-(2-Iodophenyl)Acetamide is its role in drug discovery. Researchers have explored its ability to modulate cellular pathways, particularly in the context of neurodegenerative diseases and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of certain kinases, which are key players in disease progression.

In addition to its pharmacological applications, N-(2-Iodophenyl)Acetamide has found utility in materials science. Its ability to form stable amide bonds makes it a candidate for the development of novel polymers and coatings with enhanced mechanical properties. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint.

The physical properties of N-(2-Iodophenyl)Acetamide are well-documented, with a melting point of approximately 150°C and a molecular weight of 306.08 g/mol. Its solubility in common solvents such as dichloromethane and ethanol makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The compound's stability under standard storage conditions further enhances its practicality for long-term research projects.

From an analytical standpoint, N-(2-Iodophenyl)Acetamide is frequently analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide critical insights into its molecular structure and purity, ensuring its reliability as a reagent in scientific studies.

In conclusion, N-(2-Iodophenyl)Acetamide, with its CAS number 19591-17-4, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its role as an intermediate in drug development, coupled with its potential in materials science, positions it as an essential component in modern chemical research. As ongoing studies continue to uncover new facets of this compound's properties and applications, its significance in both academic and industrial settings is likely to grow further.

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